molecular formula C16H17NO4S B2462663 [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 387853-86-3

[(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

Cat. No.: B2462663
CAS No.: 387853-86-3
M. Wt: 319.38
InChI Key: LXYGSBINNBRKOI-UHFFFAOYSA-N
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Description

[(2-Ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene ring substituted with a methyl group at the 3-position and a carboxylate ester at the 2-position. The ester is further functionalized with a [(2-ethoxyphenyl)carbamoyl]methyl group.

The compound’s key structural elements include:

  • Thiophene core: Aromatic heterocycle with sulfur, contributing to electronic delocalization and metabolic stability.
  • Carboxylate ester: A reactive site for hydrolysis or further derivatization.
  • (2-Ethoxyphenyl)carbamoyl group: Introduces hydrogen-bonding capability and modulates solubility.

Properties

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-3-20-13-7-5-4-6-12(13)17-14(18)10-21-16(19)15-11(2)8-9-22-15/h4-9H,3,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYGSBINNBRKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate typically involves the condensation of 2-ethoxyaniline with 3-methylthiophene-2-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a dehydrating agent to facilitate the formation of the ester bond. Common reagents used in this synthesis include phosphorus pentoxide (P4S10) and sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate, often employs large-scale condensation reactions. These reactions are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .

Scientific Research Applications

Chemistry

In chemistry, [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology

The compound has shown potential in biological research due to its structural similarity to biologically active thiophene derivatives. It is studied for its antimicrobial, anti-inflammatory, and anticancer properties .

Medicine

In medicinal chemistry, [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for drug development .

Industry

Industrially, the compound is used in the production of organic semiconductors, corrosion inhibitors, and other materials. Its unique properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 6o)

Structure : Features a tetrahydrobenzo[b]thiophene core with an ethoxy-substituted phenyl group and an ester moiety .
Key Differences :

  • Core structure : Compound 6o has a saturated benzo[b]thiophene ring, reducing aromaticity compared to the fully unsaturated thiophene in the target compound.
  • Substituents: The 4-hydroxyphenyl group in 6o introduces polarity, whereas the 2-ethoxyphenyl group in the target compound may enhance solubility in non-polar environments. Synthesis: Achieved via a Petasis reaction (22% yield) in HFIP solvent with 3 Å molecular sieves .

Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

Structure: A thiophene ring substituted with bromo, cyano, and ethoxycarbonylmethylsulfanyl groups . Key Differences:

  • Electron-withdrawing groups: Bromo and cyano substituents increase electrophilicity, contrasting with the methyl group in the target compound.
  • Reactivity: The sulfanyl group in this analog facilitates nucleophilic substitution, whereas the carbamoyl group in the target compound may participate in hydrogen bonding. Crystallography: Monoclinic crystal system (space group P2₁/c) with a planar thiophene ring and intermolecular hydrogen bonds (2.554 Å) .

Methyl 3-[(Sulfanylacetyl)amino]thiophene-2-carboxylate

Structure: Contains a thiophene ring with a sulfanylacetyl-amino group and a methyl ester . Key Differences:

  • Amino substituent: Enhances hydrogen-bonding capacity compared to the carbamoyl group in the target compound.
  • Synthesis: Produced via reaction of methyl 3-aminothiophene-2-carboxylate with thioglycolic acid at 130°C under inert conditions .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Dipole Moment (D) Applications
Target Compound Thiophene-2-carboxylate 3-Methyl, [(2-ethoxyphenyl)carbamoyl]methyl N/A N/A Pharmaceutical precursor
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy 22% N/A Medicinal chemistry
Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Thiophene-2-carboxylate 3-Bromo, 4-cyano, sulfanyl 50% N/A Intermediate for bioactives
Methyl 3-[(Sulfanylacetyl)amino]thiophene-2-carboxylate Thiophene-2-carboxylate 3-Amino, sulfanylacetyl N/A N/A Chemical synthesis
Methyl thiophene-2-carboxylate Thiophene-2-carboxylate Unsubstituted N/A 8.81 Reference for dipole studies

Key Research Findings

  • Synthetic Challenges: The target compound’s carbamoyl group may complicate synthesis compared to analogs with simpler substituents (e.g., bromo or cyano groups), which are more amenable to Sandmeyer or Petasis reactions .
  • Electronic Effects: Methyl and ethoxy groups in the target compound likely reduce reactivity compared to electron-withdrawing substituents (e.g., cyano or bromo), as seen in .
  • Biological Relevance: Thiophene derivatives with carbamoyl groups (as in the target compound) are understudied compared to amino- or sulfanyl-substituted analogs, which are well-documented as intermediates for pharmaceuticals .

Biological Activity

[(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic organic compound classified as a thiophene derivative. Thiophene derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is characterized by:

  • Functional Groups : Ethoxy group, carbamoyl group, and a thiophene ring.
  • Molecular Formula : C14H15NO3S
  • Molecular Weight : 277.34 g/mol

The biological activity of [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to:

  • Inhibit Enzyme Activity : It binds to enzymes involved in critical cellular processes, modulating their activity.
  • Disrupt Cellular Processes : The compound affects signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Activity

Research indicates that [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.

Anticancer Properties

Studies have explored the anticancer effects of [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate, particularly its ability to induce apoptosis in cancer cells. Research has indicated that it can inhibit the growth of several cancer cell lines through various mechanisms, including cell cycle arrest and apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of the compound revealed that it exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested bacterial strains.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus20
    Escherichia coli30
    Pseudomonas aeruginosa50
  • Anti-inflammatory Study : In a model of acute inflammation, [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate reduced edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Anticancer Study : In vitro assays showed that the compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of treatment.

Comparison with Similar Compounds

To understand the uniqueness of [(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate, it is essential to compare it with other thiophene derivatives:

Compound NameBiological ActivityIC50 Value (µM)
SuprofenAnti-inflammatory15
ArticaineLocal anestheticN/A
[(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylateAntimicrobial/Anticancer~25

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